2-Octanoylcyclohexane-1,3-dione

Description

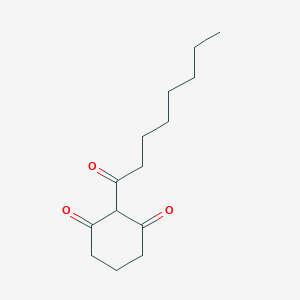

Structure

3D Structure

Properties

Molecular Formula |

C14H22O3 |

|---|---|

Molecular Weight |

238.32 g/mol |

IUPAC Name |

2-octanoylcyclohexane-1,3-dione |

InChI |

InChI=1S/C14H22O3/c1-2-3-4-5-6-8-11(15)14-12(16)9-7-10-13(14)17/h14H,2-10H2,1H3 |

InChI Key |

XNNXETDOSCMOEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1C(=O)CCCC1=O |

Synonyms |

2-octanoylcyclohexane-1,3-dione |

Origin of Product |

United States |

Significance Within Natural Product Chemistry

While 2-octanoylcyclohexane-1,3-dione itself has not been extensively reported as a primary natural product, its core structure is representative of a larger class of 2-acylcyclohexane-1,3-diones that are found in nature. Notably, various congeners have been isolated from plant species of the Peperomia genus. mdpi.comresearchgate.net These naturally occurring compounds exhibit a range of biological activities and serve as important chemical messengers. mdpi.com

For instance, research into Peperomia proctorii has led to the isolation of proctoriones, which are hydroxylated 2-acylcyclohexane-1,3-dione derivatives with longer acyl chains, such as 4-hydroxy-2-octadecanoylcyclohexane-1,3-dione. nih.gov The existence of these related natural products underscores the biosynthetic relevance of the 2-acylcyclohexane-1,3-dione scaffold and provides a compelling rationale for the synthetic exploration of analogues like this compound to investigate their potential biological activities.

Structural Characteristics and Chemical Reactivity Profile in Academic Contexts

The structure of 2-octanoylcyclohexane-1,3-dione is characterized by a cyclohexane-1,3-dione ring substituted at the 2-position with an octanoyl group. A key feature of this and other 2-acyl-1,3-dicarbonyl compounds is the existence of keto-enol tautomerism. In solution, this compound predominantly exists in its enolic form, which is stabilized by an intramolecular hydrogen bond and conjugation. mdpi.com This tautomerism significantly influences its chemical reactivity.

The general chemical reactivity of 2-acylcycloalkane-1,3-diones is rich and varied. The enolic hydroxyl group can be alkylated or acylated, and the dicarbonyl moiety can participate in a range of condensation reactions. For example, they can react with amines to form enamino derivatives. acs.org Furthermore, the acidic nature of the enolic proton allows for facile deprotonation to form a resonance-stabilized anion, which can act as a nucleophile in various carbon-carbon bond-forming reactions.

A common synthetic route to prepare saturated 2-acyl-cyclohexane-1,3-diones involves the acylation of 1,3-cyclohexanedione (B196179). mdpi.com This can be achieved by reacting 1,3-cyclohexanedione with an appropriate acylating agent, such as octanoyl chloride or octanoic acid activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Table 1: General Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones

| Reactants | Reagents | Solvent | Conditions | Product |

| 1,3-Cyclohexanedione, Carboxylic Acid | Dicyclohexylcarbodiimide (DCC), Triethylamine (B128534), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Stirred for 24 hours | 2-Acyl-cyclohexane-1,3-dione |

This is a generalized synthetic scheme and the specific conditions for this compound may vary.

Overview of Key Research Paradigms Investigating 2 Octanoylcyclohexane 1,3 Dione

Discovery and Isolation from Biological Sources, e.g., Philodendron guttiferum

The initial discovery and isolation of this compound in its enol form was from the plant Philodendron guttiferum, a member of the Araceae family. This novel compound was successfully identified through meticulous extraction and analysis of the plant's chemical constituents.

During the investigation of P. guttiferum, researchers also found mass spectral evidence indicating the presence of other similar compounds. These homologous 2-acylcyclohexane-1,3-diones, which differ in the length of their acyl side chain, suggest a biosynthetic pathway capable of producing a range of related defensive chemicals.

**Table 1: 2-Acylcyclohexane-1,3-diones Identified in *Philodendron guttiferum***

| Compound Name | Acyl Side Chain |

|---|---|

| This compound | C8 |

| 2-Decanoylcyclohexane-1,3-dione | C10 |

| 2-Dodecanoylcyclohexane-1,3-dione | C12 |

Biogeographical and Phytochemical Analysis of Natural Occurrence

Philodendron guttiferum is native to the rainforests of Southern America, with its distribution spanning across Bolivia, Brazil, Colombia, Ecuador, Peru, and Venezuela. wikimedia.org This wide geographical range suggests that the production of this compound and its homologs may be an adaptive trait that contributes to the success of this plant in diverse tropical ecosystems.

Phytochemical studies of the Philodendron genus have revealed a rich diversity of bioactive compounds, including flavonoids, terpenoids, and other phenolic compounds. researchgate.netnih.gov The presence of 2-acylcyclohexane-1,3-diones within this chemical arsenal (B13267) points to a sophisticated defense strategy. These compounds belong to a unique class of polyketides that have also been isolated from a few other plant species, such as those from the genus Virola. researchgate.net

Ecological Role and Relevance of this compound in Chemically Mediated Interactions

The ecological significance of this compound and related compounds lies in their role as allelochemicals. nih.govnih.gov Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.govmdpi.com These compounds are released into the environment through processes like leaching from leaves, root exudation, and the decomposition of plant litter. nih.gov

Research into the mode of action of 2-acylcyclohexane-1,3-diones has shown that they can act as potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comnih.gov This enzyme is crucial for the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain and a cofactor in carotenoid biosynthesis. mdpi.comnih.gov By inhibiting HPPD, these compounds disrupt photosynthesis and other vital metabolic processes in competing plants, thereby reducing their competitive ability. mdpi.comnih.gov

The allelopathic properties of 2-acylcyclohexane-1,3-diones can contribute to the formation of monospecific stands of the producing plant by suppressing the growth of neighboring plant species. nih.gov This chemical defense mechanism is a key factor in the ability of plants like P. guttiferum to thrive in their native habitats.

Beyond plant-plant interactions, 2-acylcyclohexane-1,3-diones have also been identified as kairomones in insect-plant relationships. For instance, in certain moth species, these compounds act as signals that trigger oviposition by parasitic wasps. researchgate.net This highlights the multifaceted ecological roles these molecules play, extending their influence across different trophic levels.

Total Synthesis Approaches to this compound

The synthesis of this compound and related structures is a key area of research in organic chemistry due to their utility as building blocks for more complex molecules. google.com

Multi-Step Synthesis Strategies from Precursors

The synthesis of 2-acyl-cyclohexane-1,3-diones, such as the octanoyl derivative, can be achieved through the acylation of a cyclohexane-1,3-dione precursor. A common method involves the reaction of cyclohexane-1,3-dione with an acylating agent, such as octanoyl chloride, in the presence of a catalyst. For instance, a general procedure for the synthesis of saturated 2-acyl-cyclohexane-1,3-diones involves reacting a 1,3-cyclohexanedione (B196179) derivative with the corresponding acid, dicyclohexylcarbodiimide (B1669883) (DCC), triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane. mdpi.com This approach allows for the introduction of various acyl side chains onto the dione (B5365651) ring.

The synthesis of the precursor, cyclohexane-1,3-dione itself, can be accomplished through various routes. One notable method is the consecutive Michael-Claisen process, which allows for the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters. google.comorganic-chemistry.org This process is significant as it provides a pathway to these important intermediates in a one-pot reaction, which is both facile and atom-economical. google.com

Development of Novel and Efficient Synthetic Routes for the 1,3-Dione Scaffold

The development of efficient synthetic methods for the cyclohexane-1,3-dione scaffold is crucial for its application in organic synthesis. Researchers have focused on creating novel protocols that are not based on previously described methods. google.com One such innovative approach involves a consecutive double Michael–Claisen cyclization (CDMCC) and Michael-Claisen cyclization (CMCC) to produce cyclohexane-1,3-dione derivatives from acetone and its derivatives. organic-chemistry.org This method has demonstrated broad applicability and can be scaled up for larger quantity synthesis. organic-chemistry.org

Three-component condensation reactions also provide an efficient route to fused derivatives of the cyclohexane-1,3-dione scaffold. For example, the condensation of 6-aminoquinoline, formaldehyde, and cyclohexane-1,3-dione results in the formation of partially hydrogenated benzo[b] mdpi.comnih.govphenanthroline derivatives. researchgate.net Similarly, reactions with other components can yield a variety of fused ring systems. researchgate.net

Derivatization and Design of Analogues of this compound

The versatility of the this compound structure allows for extensive derivatization to create a wide range of analogues with potentially new or enhanced properties.

Functionalization of the Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione core can be functionalized in several ways. One common approach is the synthesis of β-enaminones from cyclohexane-1,3-diones. These enaminones are versatile precursors for the synthesis of various nitrogen and oxygen-containing heterocycles. tandfonline.com The reaction of cyclohexane-1,3-dione with amines leads to the formation of these enaminone derivatives, which can then undergo further cyclization reactions to form fused heterocyclic systems.

Another method of functionalization is through reactions that modify the ring itself. For example, iron(III) catalysts have been used with trichloroisocyanuric acid for the chlorination of cyclohexane (B81311), demonstrating a method for introducing substituents onto the cyclohexane ring. rsc.org Furthermore, solid-supported cyclohexane-1,3-dione has been developed as a "capture and release" reagent for the synthesis of amides, showcasing the utility of the dione in solid-phase synthesis. nih.gov

Table 1: Examples of Functionalization Reactions of the Cyclohexane-1,3-dione Core

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Enaminone Formation | Amines | β-Enaminones | tandfonline.com |

| Chlorination | Iron(III) catalyst, Trichloroisocyanuric acid | Chlorinated cyclohexane | rsc.org |

| Amide Synthesis | Solid-supported CHD, Amines, Carboxylic acids | Amides | nih.gov |

| Arylhydrazone Formation | Aryldiazonium salts | Arylhydrazones | nih.gov |

| Fused Heterocycle Synthesis | 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride, Phenylisothiocyanate | Tetrahydrobenzo[e] google.comorganic-chemistry.orgnih.govtriazine derivatives | nih.gov |

Modification of the Octanoyl Side Chain

The octanoyl side chain of this compound can also be modified to generate analogues. One strategy involves the synthesis of unsaturated 2-acyl-cyclohexane-1,3-diones. This can be achieved by reacting the 2-acyl-cyclohexane-1,3-dione with an aromatic aldehyde in the presence of a secondary amine under reflux conditions. mdpi.com The resulting unsaturated derivatives can then be subjected to hydrogenation to yield saturated side chains with additional functionalities. mdpi.com

Research has shown that the length and nature of the acyl side chain are critical for the biological activity of these compounds. For example, in a study on the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), a series of 2-acyl-cyclohexane-1,3-diones with varying side chains were synthesized and tested. nih.govnih.gov It was found that a side chain of 11 carbons was optimal for inhibitory activity, and the presence of double bonds or other functional groups on the side chain generally decreased activity. nih.govnih.gov

Table 2: Synthesis of 2-Acyl-cyclohexane-1,3-dione Derivatives with Modified Side Chains

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Acyl-cyclohexane-1,3-dione | Aromatic aldehyde, Secondary amine | Unsaturated 2-acyl-cyclohexane-1,3-dione | mdpi.com |

| Unsaturated 2-acyl-cyclohexane-1,3-dione | H₂, Parr apparatus | Saturated 2-acyl-cyclohexane-1,3-dione | mdpi.com |

Synthesis of Spiro and Fused Ring Systems Derived from 1,3-Diones

The cyclohexane-1,3-dione scaffold is an excellent starting material for the synthesis of spirocyclic and fused ring systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.gov A synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones has been developed starting from 3-chloromethylene-2-indolones and Danishefsky's diene. researchgate.netunimi.it This multi-step synthesis involves the formation of cycloadducts and subsequent transformations to yield the final spiro compound. researchgate.netunimi.it

Fused ring systems can be synthesized through various condensation and cyclization reactions. For example, three-component condensation of 6-aminoquinoline, an aldehyde, and cyclohexane-1,3-dione can produce benzo[b] mdpi.comnih.govphenanthrolin-11-ones. researchgate.net Similarly, the reaction of cyclohexane-1,3-dione with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride can be used as a key step in the synthesis of fused 1,2,4-triazine (B1199460) derivatives. nih.gov These reactions highlight the versatility of cyclohexane-1,3-diones in constructing complex polycyclic architectures.

Studies on Chemo- and Regioselectivity in Reactions Involving this compound

The inherent structural features of this compound give rise to multiple reactive centers, making the selective functionalization of this molecule a key area of investigation. The molecule exists in equilibrium between its triketo form and various enol tautomers, with the dienol form often being predominant. This tautomerism plays a crucial role in its reactivity, particularly in reactions involving nucleophiles and electrophiles.

A significant challenge in the synthetic manipulation of 2-acylcyclohexane-1,3-diones is the competition between C-alkylation and O-alkylation at the enolate. Direct alkylation of the enolate can lead to a mixture of the C-alkylated product and the O-alkylated enol ether, diminishing the yield of the desired product.

One effective strategy to overcome this lack of regioselectivity involves the use of a protecting group to direct the reaction towards the desired outcome. A notable study demonstrated a highly regioselective C-alkylation of the closely related 2-methylcyclohexane-1,3-dione (B75653) with unactivated sp3 electrophiles, including 1-iodooctane, through the formation of a ketodimethyl hydrazone derivative. nih.gov This approach effectively blocks the endocyclic carbonyl groups, allowing for exclusive C-alkylation at the 2-position. The subsequent hydrolysis of the hydrazone regenerates the dione functionality.

The following table summarizes the results of the regioselective C-alkylation of a 2-alkyl-1,3-cyclohexanedione derivative with various alkyl halides, including 1-iodooctane, which is structurally analogous to the side chain of this compound.

| Entry | Alkyl Halide | Alkylation Yield (%) | Hydrolysis Yield (%) | Overall Yield (2 steps, %) |

| 1 | 1-Iodooctane | 92 | 97 | 89 |

| 2 | 1-Iododecane | 81 | 81 | 66 |

| 3 | 1-Iodododecane | 90 | 81 | 73 |

This method provides a high-yielding pathway to 2,2-dialkylcyclohexane-1,3-diones that are otherwise difficult to access via direct alkylation due to the competing O-alkylation. nih.gov

In reactions with bifunctional nucleophiles, such as hydrazine (B178648), the chemoselectivity is generally governed by the relative electrophilicity of the three carbonyl groups. The exocyclic carbonyl group of the acyl side chain is typically more electrophilic and less sterically hindered compared to the endocyclic carbonyls of the cyclohexane-1,3-dione ring. Consequently, initial nucleophilic attack and subsequent cyclization are expected to occur preferentially at the acyl side chain. This leads to the regioselective formation of pyrazole (B372694) derivatives.

The factors influencing this regioselectivity can be fine-tuned by altering reaction conditions such as temperature and the use of catalysts. For instance, in related systems, it has been shown that the nature of the substituent on the acyl chain and the reaction conditions can influence the competition between different reaction pathways. rsc.org

Advanced Spectroscopic and Analytical Research Methodologies Applied to 2 Octanoylcyclohexane 1,3 Dione

Elucidation of Tautomeric Forms and Dynamic Equilibria

2-Octanoylcyclohexane-1,3-dione, a β-triketone, can exist in several tautomeric forms, primarily the diketo form and various enolic forms. The equilibrium between these tautomers is influenced by factors such as solvent polarity and temperature. Theoretical and experimental studies on analogous 2-acylcyclohexane-1,3-diones consistently indicate that the enol form is the predominant species in solution. rsc.orgresearchgate.netnih.gov

The major tautomeric forms include the triketo form and two primary enol forms, often referred to as endo- and exo-enols, where the enolization involves one of the carbonyl groups of the cyclohexane-1,3-dione ring. Intramolecular hydrogen bonding between the enolic hydroxyl group and an adjacent carbonyl oxygen plays a crucial role in stabilizing the enol tautomers. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers. researchgate.net For similar 2-acylcyclohexane-1,3-diones, the endo-enol tautomer is often found to be the most stable. rsc.org

Table 1: Predominant Tautomeric Forms of this compound

| Tautomeric Form | Structural Features | Relative Stability |

| Triketo | Contains three carbonyl groups. | Generally less stable in solution. |

| Endo-Enol | Enolization of a ring carbonyl, with the enolic proton hydrogen-bonded to the exocyclic carbonyl oxygen. | Often the most stable tautomer due to strong intramolecular hydrogen bonding. |

| Exo-Enol | Enolization of the exocyclic carbonyl group, with the enolic proton hydrogen-bonded to a ring carbonyl oxygen. | Generally less stable than the endo-enol form. |

This table is based on theoretical predictions and experimental findings for analogous 2-acylcyclohexane-1,3-diones.

Application of Advanced NMR Techniques in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons, respectively.

In the ¹H NMR spectrum of the predominant enol tautomer, a characteristic downfield signal for the enolic proton is expected, typically in the range of 14-18 ppm, due to strong intramolecular hydrogen bonding. The protons of the octanoyl chain and the cyclohexane (B81311) ring would appear in their respective characteristic regions.

The ¹³C NMR spectrum is equally informative, with signals for the carbonyl carbons appearing significantly downfield (typically >180 ppm). The presence of the enol form is confirmed by the appearance of signals for sp²-hybridized carbons in the enolic double bond. nih.gov

Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignment of all proton and carbon signals.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework by observing correlations between the octanoyl chain and the cyclohexane dione (B5365651) ring.

Table 2: Predicted ¹H NMR Chemical Shifts for the Major Enol Tautomer of this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Enolic OH | 14.0 - 18.0 | br s |

| CH₂ (ring, adjacent to C=O) | 2.4 - 2.7 | t |

| CH₂ (ring, adjacent to other CH₂) | 1.9 - 2.2 | p |

| CH₂ (octanoyl, α to C=O) | 2.8 - 3.1 | t |

| CH₂ (octanoyl chain) | 1.2 - 1.6 | m |

| CH₃ (octanoyl chain) | 0.8 - 1.0 | t |

Note: These are predicted values based on data for analogous compounds. 't' denotes triplet, 'p' denotes pentet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Major Enol Tautomer of this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 210 |

| Enolic C=C | 110 - 175 |

| CH₂ (ring) | 20 - 40 |

| CH₂ (octanoyl, α to C=O) | 35 - 45 |

| CH₂ (octanoyl chain) | 22 - 32 |

| CH₃ (octanoyl chain) | ~14 |

Note: These are predicted values based on data for analogous compounds.

Mass Spectrometry in Research on Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions.

The fragmentation of 2-alkyl-1,3-cyclohexanediones is often initiated by cleavages within the cyclohexane ring or the alkyl side chain. Common fragmentation pathways for carbonyl compounds include α-cleavage and McLafferty rearrangement.

For this compound, key fragmentation pathways are expected to involve:

Cleavage of the octanoyl side chain: Loss of alkyl fragments from the side chain is a prominent fragmentation route. For instance, cleavage at the α-β bond of the octanoyl group can lead to the formation of a stable acylium ion.

Retro-Diels-Alder (RDA) reaction: The enolic form of the molecular ion can undergo a retro-Diels-Alder reaction, leading to the cleavage of the cyclohexane ring and the formation of characteristic fragment ions.

Loss of small neutral molecules: Elimination of molecules such as water (H₂O), carbon monoxide (CO), and ethene (C₂H₄) from the molecular ion or subsequent fragment ions can also occur.

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition and helps in distinguishing between isobaric species.

Table 4: Plausible Mass Spectrometric Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin |

| 238 | Molecular ion [M]⁺˙ |

| 220 | [M - H₂O]⁺˙ |

| 210 | [M - CO]⁺˙ |

| 195 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 167 | Fragment from cleavage of the octanoyl chain |

| 139 | Fragment from cleavage of the octanoyl chain |

| 112 | Product of Retro-Diels-Alder fragmentation |

Note: This table presents hypothetical fragments based on known fragmentation patterns of similar compounds. The actual mass spectrum may show variations.

Mechanistic Investigations of Biological Activities of 2 Octanoylcyclohexane 1,3 Dione

Enzyme Inhibition Studies and Mechanistic Elucidation

The primary mechanism of action for 2-Octanoylcyclohexane-1,3-dione and related compounds involves the inhibition of specific enzymes. These studies are crucial for understanding its herbicidal and potential therapeutic properties.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Mechanisms

This compound is a potent inhibitor of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), a key enzyme in the metabolic pathway of tyrosine. HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA), a precursor for the synthesis of essential molecules like plastoquinone (B1678516) and tocochromanols in plants. nih.gov The inhibition of HPPD disrupts this pathway, leading to a deficiency in plastoquinone, which is a vital cofactor for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis. nih.govwikipedia.org The subsequent degradation of chlorophyll (B73375) in the absence of protective carotenoids results in the characteristic bleaching symptoms observed in plants treated with HPPD-inhibiting herbicides. wikipedia.org

The inhibitory action of this compound on HPPD is attributed to the chelation of the ferrous ion (Fe2+) present in the active site of the enzyme by the 1,3-dione moiety of the molecule. mdpi.comnih.gov This interaction prevents the substrate from binding and the subsequent catalytic reaction from occurring. nih.gov

Investigation of Other Enzyme Targets and Inhibition Kinetics

While HPPD is the primary target, research has explored the inhibitory effects of cyclohexane-1,3-dione derivatives on other enzymes. For instance, certain derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.govnih.gov Additionally, studies have been conducted on the inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase by related compounds, suggesting a broader potential for enzyme modulation. nih.gov

Inhibition kinetics studies are essential for quantifying the potency of inhibitors. For 2-acyl-cyclohexane-1,3-diones, the inhibitory activity is often expressed as the half-maximal inhibitory concentration (I50) or the inhibition constant (Ki). For example, a study on a series of 2-acyl-cyclohexane-1,3-dione congeners found that the most active compound had an I50app value of 0.18 ± 0.02 μM against plant HPPD, which was slightly more potent than the commercial herbicide sulcotrione. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies have provided valuable insights into the key structural features required for potent enzyme inhibition.

Influence of Side Chain Length and Cyclohexane (B81311) Ring Substitutions on Activity

The length and composition of the acyl side chain at the 2-position of the cyclohexane-1,3-dione ring significantly impact its inhibitory activity. Research has shown that for HPPD inhibition, a side chain of 11 carbons is optimal for activity. nih.govmdpi.com

Substitutions on the cyclohexane ring itself also play a role. The presence of a double bond, or hydroxyl or methyl groups on the cyclohexane ring, has been found to generally decrease the HPPD inhibiting activity. nih.govmdpi.com

| Compound/Modification | Effect on HPPD Inhibitory Activity | Reference |

| C11 alkyl side chain | Optimal for inhibition | nih.govmdpi.com |

| Double bond on cyclohexane ring | Decreased activity | nih.govmdpi.com |

| Hydroxy group on cyclohexane ring | Decreased activity | nih.govmdpi.com |

| Methyl group on cyclohexane ring | Decreased activity | nih.govmdpi.com |

Role of the 1,3-Dione Pharmacophore

The 1,3-dione moiety is a critical pharmacophore for the biological activity of this class of compounds. mdpi.combeilstein-journals.org This structural feature is essential for the chelation of the Fe2+ ion in the active site of HPPD, which is a prerequisite for inhibition. mdpi.comnih.gov Molecules lacking this 1,3-dione structure are generally inactive as HPPD inhibitors. mdpi.com The ketone group at position 3 can undergo keto-enol tautomerism, and it is the enol form that is believed to be the active conformation for binding to the enzyme. researchgate.net

Research on Ecological and Chemical Communication Roles

Beyond its herbicidal and potential pharmacological applications, compounds with the 2-acyl-cyclohexane-1,3-dione scaffold have been identified as having roles in ecological and chemical communication. These polyketides can act as chemical messengers in insects. mdpi.com The study of how organisms use chemical signals to communicate is a growing field, and understanding the role of compounds like this compound in these processes can provide insights into ecological interactions. wur.nl

Antimicrobial and Antifeedant Activity Research

Research into 2-acylcyclohexane-1,3-diones, the class of compounds to which this compound belongs, has revealed significant biological activities, particularly in antimicrobial and antifeedant domains. researchgate.netmdpi.com These natural polyketides, often isolated from plants of the Peperomia genus, serve as defensive chemicals. researchgate.netresearchgate.net

Antibacterial Activity Mechanisms

Compounds within the 2-acylcyclohexane-1,3-dione family have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, related polyketides isolated from Peperomia pellucida have shown activity against Staphylococcus aureus. researchgate.net

The primary proposed mechanism for the antibacterial action of cyclohexane-1,3-dione derivatives is their ability to chelate metal ions. nih.gov Many essential bacterial enzymes rely on metal cofactors, such as ferrous ions (Fe²⁺), for their catalytic function. The 1,3-dione structure within these molecules can effectively bind to and sequester these metal ions from the active sites of enzymes, thereby inhibiting crucial metabolic pathways and leading to bacterial growth inhibition or death. nih.gov

Table 1: Examples of Bacteria Tested Against Cyclohexane-1,3-dione Derivatives

| Bacterium | Gram Stain | Source |

|---|---|---|

| Escherichia coli | Negative | nih.gov |

| Staphylococcus aureus | Positive | researchgate.netnih.gov |

| Enterococcus faecalis | Positive | nih.gov |

| Salmonella typhimurium | Negative | nih.gov |

| Pseudomonas aeruginosa | Negative | researchgate.net |

| Bacillus subtilis | Positive | researchgate.net |

Insect Antifeedant and Defensive Properties

This compound and related compounds are part of a plant's chemical arsenal (B13267) against herbivorous insects. mdpi.commdpi.com These secondary metabolites function as antifeedants, which are substances that deter feeding without necessarily being toxic or repelling the insect from the plant entirely. mdpi.comtaylorandfrancis.com The insect may remain on the plant but will not feed, eventually leading to starvation. taylorandfrancis.com

The mechanism of antifeedant action is generally centered on the insect's gustatory (taste) system. mdpi.com These compounds can interact with chemoreceptors on the insect's mouthparts, triggering a response that inhibits the normal feeding behavior. mdpi.com In their natural role, 2-acylcyclohexane-1,3-diones also act as important chemical messengers in insects, further highlighting their defensive capabilities. mdpi.comresearchgate.net The effectiveness of such antifeedants is closely linked to their chemical structure, with specific arrangements of functional groups determining their potency. mdpi.com

Cellular and Molecular Target Identification in Biological Systems

In biological systems outside of a clinical context, a key molecular target for 2-acylcyclohexane-1,3-diones has been identified as the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.comresearchgate.net This enzyme is vital in the metabolic pathways of plants.

The inhibitory action of this compound and its congeners on HPPD is a direct result of their characteristic chemical structure. The 1,3-dione moiety is essential for activity; it allows the molecule to chelate the ferrous ion (Fe²⁺) that is present in the active site of the HPPD enzyme. mdpi.comresearchgate.net This chelation blocks the enzyme's ability to bind its natural substrate, effectively halting its function.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and docking studies have provided detailed insights into the features governing the inhibitory potency of these compounds. mdpi.comresearchgate.net

Table 2: Structural Features of 2-Acylcyclohexane-1,3-diones Influencing HPPD Inhibition

| Structural Feature | Effect on HPPD Inhibition | Reasoning/Mechanism | Source |

|---|---|---|---|

| 1,3-Dione Moiety | Essential for Activity | Required for the chelation of the Fe(II) ion in the enzyme's active site. | mdpi.comresearchgate.net |

| Alkyl Side Chain Length | Modulates Potency | An optimal length (around 11 carbons) enhances hydrophobic interactions with the active site. Shorter chains, like the 8-carbon chain of this compound, are also active. | researchgate.net |

| Additional Functional Groups (e.g., -OH, double bonds) | Generally Decreases Activity | These groups can introduce steric hindrance or unfavorable electronic interactions within the active site, reducing binding affinity. | researchgate.net |

| Hydrophobic Regions | Contribute to Activity | Hydrophobic interactions between the acyl side chain and the enzyme's active site are a key contributor to binding and inhibition. | researchgate.net |

Theoretical and Computational Chemistry Studies of 2 Octanoylcyclohexane 1,3 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and tautomeric preferences of 2-acylcyclohexane-1,3-diones. These compounds, belonging to the β-triketone class, can exist in several tautomeric forms due to keto-enol isomerization.

Theoretical calculations have shown that for compounds like benzoylcyclohexane-1,3-dione, a close analog, two primary enol forms, the exocyclic and endocyclic enols, are predicted to exist in solution. researchgate.net The relative stability of these tautomers is influenced by both the computational method and the basis set used in the calculations. researchgate.net Studies on other 1,3-dicarbonyl compounds have further highlighted that the keto-enol tautomerism is solvent-dependent, a phenomenon that can be computationally modeled to predict the predominant forms in different environments. nih.gov The enolic form is generally stabilized by the formation of a strong intramolecular hydrogen bond.

The stability and reactivity of these molecules are governed by their electronic properties. DFT studies on similar heterocyclic compounds derived from cyclohexane-1,3-dione have identified key quantum chemical descriptors that correlate with their biological activity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity and ability to participate in chemical reactions. nih.gov

Table 1: Key Quantum Chemical Descriptors for Cyclohexane-1,3-dione Derivatives from a QSAR Study nih.gov

| Descriptor | Description | Relevance to Stability and Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Higher EHOMO values suggest greater reactivity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Lower ELUMO values suggest greater reactivity. |

| Energy Total (ET) | Total energy of the molecule | A lower total energy corresponds to a more stable molecular structure. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools to investigate the interactions between a ligand, such as 2-octanoylcyclohexane-1,3-dione, and its biological target at an atomic level. These methods predict the binding conformation and affinity of the ligand within the active site of a protein.

A notable application for this class of compounds is their interaction with the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govdntb.gov.uaresearchgate.net Docking studies have been performed on a series of 2-acyl-cyclohexane-1,3-diones, revealing that the 1,3-dione moiety is essential for binding and inhibitory activity. nih.govresearchgate.net These simulations show how the ligand fits into the enzyme's active site, forming specific interactions with key amino acid residues. The ketone group at position 3 of the cyclohexane (B81311) ring typically undergoes keto-enol isomerization to chelate a ferrous ion in the enzyme's active site. nih.gov

Furthermore, molecular docking and molecular dynamics (MD) simulations have been employed to study cyclohexane-1,3-dione derivatives as potential anticancer agents. For instance, derivatives have been docked into the active site of the c-Met kinase, a target in cancer therapy. nih.gov MD simulations, which simulate the movement of atoms and molecules over time, provide insights into the stability of the ligand-protein complex and the dynamics of their interaction. nih.govnih.gov These simulations can help to refine the binding poses predicted by docking and to calculate binding free energies, offering a more accurate prediction of the ligand's potency. nih.gov

Table 2: Findings from Molecular Docking Studies of 2-Acyl-cyclohexane-1,3-dione Congeners against HPPD nih.govresearchgate.net

| Structural Feature | Impact on Binding and Activity | Rationale from Docking Studies |

| 1,3-Dione Moiety | Essential for inhibitory activity. | The dione (B5365651) feature is crucial for chelating the active site's metal ion. |

| Acyl Chain Length | Optimal inhibition with a C11 alkyl side chain. | The hydrophobic side chain interacts with a corresponding hydrophobic pocket in the enzyme. |

| Ring Substitutions | Double bonds, hydroxyl, or methyl groups generally decrease activity. | These substitutions can introduce steric clashes or unfavorable interactions within the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govlongdom.orgresearchgate.net This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

For 2-acyl-cyclohexane-1,3-diones, QSAR models have been successfully developed to predict their herbicidal activity as HPPD inhibitors. nih.govdntb.gov.uaresearchgate.net These models have demonstrated that the inhibitory activity is highly dependent on the physicochemical properties of the acyl side chain. A study on a series of these compounds found that an alkyl side chain of 11 carbons was optimal for HPPD inhibition. nih.gov The QSAR models generated were robust, with a high correlation coefficient (R²) of 0.96, indicating a strong relationship between the descriptors and the activity. mdpi.com

In another study focusing on cyclohexane-1,3-dione derivatives as potential agents against non-small-cell lung cancer, QSAR models were developed that correlated the biological inhibitory activity (pIC₅₀) with several molecular descriptors. nih.gov These descriptors included physicochemical properties like the hydrogen bond acceptor count and the polar surface area, as well as electronic descriptors such as the HOMO and LUMO energies. nih.gov This highlights the importance of both the structural shape and electronic nature of the molecules for their biological effect.

Table 3: Key Findings from QSAR Studies of 2-Acyl-cyclohexane-1,3-dione Derivatives nih.govnih.govresearchgate.netmdpi.com

| QSAR Model Focus | Key Descriptors Influencing Activity | Findings and Predictions |

| HPPD Inhibition | Hydrophobic interactions, Steric bulk, Hydrogen bond donors/acceptors. | The model identified optimal acyl chain length and highlighted negative contributions from certain ring substitutions. It successfully predicted the activity of new derivatives. |

| Anticancer Activity | Stretch–bend energy, Hydrogen bond acceptors, Connolly molecular area, Polar surface area, Total connectivity, Total energy, HOMO and LUMO energies. | The model established a strong correlation between the structural/electronic features and the inhibitory activity against cancer cell lines, guiding the design of more potent compounds. |

Biosynthetic Pathway Elucidation of 2 Octanoylcyclohexane 1,3 Dione

Investigation of Polyketide Biosynthesis Pathways

Polyketides are a large and structurally diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). These enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a linear poly-β-keto chain. This chain can then undergo various modifications, including cyclization and reduction, to produce the final polyketide product.

The biosynthesis of cyclic polyketides like 2-octanoylcyclohexane-1,3-dione is generally believed to involve a type III PKS. These PKSs are relatively simple homodimeric proteins that catalyze the entire process of starter molecule selection, chain extension, and cyclization within their active sites. In plants, type III PKSs are responsible for the production of a wide array of secondary metabolites, including flavonoids, stilbenes, and phloroglucinols.

The proposed biosynthetic pathway for this compound likely begins with a starter unit, octanoyl-CoA, which provides the eight-carbon acyl side chain. This starter unit is then extended through successive decarboxylative condensations with malonyl-CoA extender units, catalyzed by the PKS. The resulting linear polyketide chain undergoes an intramolecular Claisen-type cyclization to form the cyclohexane-1,3-dione ring system.

Research into the biosynthesis of other 2-acyl-cyclohexane-1,3-diones and related β-diketones supports this proposed pathway. For instance, studies on the biosynthesis of barley wax β-diketones have identified a type III PKS that condenses a fatty acyl-CoA with a 3-ketoacid, a molecule structurally related to the intermediates in the proposed pathway for this compound. This provides a strong precedent for the enzymatic logic underlying the formation of this class of compounds.

Enzymatic Steps and Intermediate Identification

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized, the key enzymatic steps and intermediates can be postulated based on the known mechanisms of type III PKSs.

The central enzyme is a putative This compound synthase , a type III PKS. The proposed catalytic cycle involves the following key steps:

Starter Unit Loading: The biosynthesis is initiated by the loading of an octanoyl-CoA starter unit onto a conserved cysteine residue in the active site of the PKS.

Chain Extension: The octanoyl group is then extended by three successive rounds of decarboxylative condensation with malonyl-CoA. In each round, a molecule of malonyl-CoA is decarboxylated to generate a reactive acetyl-CoA enolate, which then attacks the growing polyketide chain. This elongates the chain by two carbons in each step.

Intermediate Formation: After three extension cycles, a linear tetraketide intermediate, tethered to the enzyme, is formed. This intermediate is 3,5,7-triketo-octanoyl-CoA .

Cyclization and Release: The enzyme then facilitates an intramolecular Claisen-type condensation of the tetraketide intermediate. This cyclization reaction forms the six-membered cyclohexane-1,3-dione ring and releases the final product, this compound, from the enzyme.

The table below outlines the proposed intermediates in the biosynthetic pathway of this compound.

| Intermediate Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Pathway |

| Octanoyl-CoA | C₂₉H₄₈N₇O₁₇P₃S | 1007.8 | Starter Unit |

| Malonyl-CoA | C₂₄H₃₄N₇O₁₉P₃S | 901.6 | Extender Unit |

| 3-Keto-decanoyl-CoA | C₃₁H₅₀N₇O₁₈P₃S | 1045.8 | First Extension Intermediate |

| 3,5-Dioxo-dodecanoyl-CoA | C₃₃H₅₂N₇O₁₉P₃S | 1087.8 | Second Extension Intermediate |

| 3,5,7-Triketo-tetradecanoyl-CoA | C₃₅H₅₄N₇O₂₀P₃S | 1129.8 | Linear Tetraketide Intermediate |

Future Research Directions and Unexplored Avenues for 2 Octanoylcyclohexane 1,3 Dione Studies

Emerging Synthetic Methodologies

The development of more efficient, sustainable, and versatile synthetic routes for 2-Octanoylcyclohexane-1,3-dione and its derivatives is a primary area for future research. Current synthetic strategies, while effective, often involve multi-step processes. The exploration of cutting-edge synthetic technologies promises to streamline production and enable the creation of novel analogues with enhanced properties.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity for the production of this compound. nih.govyoutube.com This technology offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety for handling reactive intermediates, and the potential for gram-scale production. nih.gov Future research could focus on developing a continuous flow process for the acylation of cyclohexane-1,3-dione with octanoyl chloride, potentially utilizing immobilized catalysts to further enhance efficiency and recyclability. The ability to rapidly generate libraries of related 2-acylcyclohexane-1,3-diones by simply altering the acylating agent in a flow system would be a significant advantage for structure-activity relationship (SAR) studies.

Photocatalysis: Visible-light photocatalysis is an emerging area in organic synthesis that could provide novel pathways to this compound and its derivatives. nih.govresearchgate.net This method allows for reactions to occur under mild conditions, often with high selectivity, and can enable transformations that are difficult to achieve through traditional thermal chemistry. nih.gov Future investigations could explore the use of photocatalysts to facilitate the C-acylation of cyclohexane-1,3-dione or to introduce functional groups onto the cyclohexane (B81311) ring or the octanoyl side chain, creating novel analogues with unique biological activities.

Biocatalysis: The use of enzymes in the synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. Polyketide synthases (PKSs), for instance, are known to produce complex natural products with high stereospecificity. core.ac.uk Future research could focus on engineering PKSs or other enzymes to accept cyclohexane-1,3-dione as a starter unit and octanoyl-CoA as an extender unit, potentially leading to the stereospecific synthesis of chiral derivatives of this compound. While challenges such as enzyme specificity and product yield exist, the potential for creating enantiomerically pure compounds for biological testing is a strong driver for this research avenue. core.ac.uk

Advanced Applications in Chemical Biology Research

The inherent reactivity and biological activity of the this compound scaffold make it an excellent candidate for the development of sophisticated chemical biology tools. These probes can be instrumental in elucidating biological pathways, identifying new drug targets, and understanding the mechanisms of action of bioactive compounds.

Click Chemistry Probes: The development of "clickable" analogues of this compound is a promising avenue for creating powerful chemical probes. nih.govrsc.org By incorporating a bioorthogonal handle, such as an alkyne or azide, into the molecule, researchers can use click chemistry to attach reporter tags like fluorophores or biotin. nih.govnih.gov This would enable the visualization of the compound's distribution in cells, and the identification and enrichment of its protein targets. nih.gov Future work could involve synthesizing an analogue of this compound with a terminal alkyne on the octanoyl chain, allowing for its use in activity-based protein profiling (ABPP) to identify novel cellular binding partners beyond HPPD. rsc.orgfrontiersin.org

Table 1: Potential Click Chemistry Probes Based on this compound

| Probe Structure | Reporter Tag | Potential Application |

| 2-(8-Azidooctanoyl)cyclohexane-1,3-dione | Alkyne-Fluorophore | Cellular localization and imaging studies |

| 2-(8-Azidooctanoyl)cyclohexane-1,3-dione | Alkyne-Biotin | Target identification and pull-down assays |

| 2-(Oct-7-ynoyl)cyclohexane-1,3-dione | Azide-Fluorophore | In-situ target engagement studies |

| 2-(Oct-7-ynoyl)cyclohexane-1,3-dione | Azide-Biotin | Proteome-wide off-target profiling |

Target Identification and Validation: Beyond its known herbicidal activity, the broader pharmacological potential of this compound remains largely unexplored. Natural 2-acyl-cyclohexane-1,3-diones have been reported to have antifungal and cytotoxic properties. mdpi.com Chemical probes derived from this compound could be used to identify the specific molecular targets responsible for these activities. hsulab.com This could open up new therapeutic avenues for this class of compounds in areas such as oncology and infectious diseases.

Novel Catalytic Systems Based on this compound Scaffolds

The unique structural features of this compound, particularly its dione (B5365651) functionality, make it an attractive building block for the construction of novel catalytic systems.

Metal-Organic Frameworks (MOFs): The dione moiety of this compound can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs). nih.govgoogle.com MOFs are porous materials with high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. youtube.com Future research could explore the synthesis of MOFs using this compound as a linker. The long octanoyl chain could influence the porosity and surface properties of the resulting MOF, potentially leading to materials with unique catalytic activities. The stability and catalytic efficiency of such MOFs in various organic transformations would be a key area of investigation. rsc.orgnih.gov

Supramolecular Assemblies: The ability of β-dicarbonyl compounds to participate in hydrogen bonding and other non-covalent interactions makes them suitable for the construction of supramolecular assemblies. nih.govtaylorandfrancis.com Research into the self-assembly of this compound could lead to the formation of well-ordered nanostructures such as gels, micelles, or vesicles. nih.gov These assemblies could find applications in drug delivery, materials science, and catalysis. The long alkyl chain of the octanoyl group would likely play a significant role in directing the self-assembly process.

Integration of Multidisciplinary Approaches in Research

To fully unlock the potential of this compound, a multidisciplinary research approach is essential. Combining computational methods with experimental studies will accelerate the discovery of new applications and provide deeper insights into the compound's behavior.

Table 2: Illustrative Data from a Hypothetical QSAR Study on 2-Acylcyclohexane-1,3-dione Derivatives

| Compound | Acyl Chain Length | Predicted pIC50 (HPPD Inhibition) | Experimental pIC50 |

| 1 | C4 | 5.2 | 5.1 |

| 2 | C6 | 5.8 | 5.7 |

| 3 | C8 (Octanoyl) | 6.5 | 6.4 |

| 4 | C10 | 6.8 | 6.9 |

| 5 | C11 | 7.0 | 7.1 |

| 6 | C12 | 6.7 | 6.6 |

This table is for illustrative purposes and does not represent actual experimental data.

Ecotoxicology and Environmental Fate: As a parent structure for herbicides, understanding the environmental impact of this compound is crucial. Studies on the effects of related β-triketone herbicides on soil microbial communities have shown varied results, suggesting that the specific structure of the compound plays a role in its ecotoxicity. nih.gov Future research should include comprehensive studies on the persistence, degradation pathways, and potential effects of this compound and its metabolites on non-target organisms. This will ensure that any new applications are developed with a clear understanding of their environmental footprint.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-octanoylcyclohexane-1,3-dione?

The synthesis typically involves a nucleophilic acyl substitution reaction, where cyclohexane-1,3-dione is acylated with octanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions . Key steps include:

- Reagent selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the acyl group.

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane or THF) improve reaction homogeneity.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Methodological Note : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How do researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic and computational methods are used:

- NMR analysis : H and C NMR identify keto-enol tautomerism. For example, enolic proton signals appear downfield (δ 12–14 ppm) in DMSO-d₆ .

- IR spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹ for ketone, ~1600 cm⁻¹ for enol) confirm tautomeric equilibria .

- Mass spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1442 for C₁₄H₂₀O₃) .

- Computational modeling : DFT calculations (B3LYP/6-31G**) predict bond angles and electron density distribution .

Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures (e.g., 50–80°C in DMSO-d₆) .

- X-ray crystallography : Resolve ambiguity by determining solid-state structures, which often stabilize a single tautomer .

- Solvent polarity studies : Compare UV-Vis spectra in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess tautomeric ratios .

Advanced: What experimental design principles apply to optimizing the acylation of cyclohexane-1,3-dione derivatives?

A factorial design approach is recommended:

- Variables : Catalyst loading (0.1–1.0 eq.), reaction temperature (0–50°C), and solvent polarity.

- Response surface methodology (RSM) : Statistically model interactions between variables to maximize yield .

- Troubleshooting : If side products (e.g., diacylated species) form, reduce acyl chloride equivalents or employ protecting groups for selective acylation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- Transition state modeling : Use Gaussian or ORCA software to calculate activation energies for nucleophilic attack at carbonyl groups. For example, enolates may exhibit higher reactivity at the C2 position due to electron delocalization .

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic sites via LUMO maps. The cyclohexanedione ring’s carbonyl carbons typically show higher electrophilicity .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality control protocols : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and validate reproducibility across three consecutive batches .

Advanced: How do researchers assess the biological activity of this compound analogs?

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Enzyme inhibition : Kinetic studies with acetylcholinesterase or α-glucosidase (IC₅₀ via Ellman’s method) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

Advanced: What are the challenges in scaling up this compound synthesis from lab to pilot plant?

- Heat management : Exothermic acylation requires jacketed reactors with precise temperature control (−10°C to 25°C) to prevent decomposition .

- Solvent recovery : Implement distillation systems to recycle dichloromethane or THF, reducing waste .

- Safety protocols : Use explosion-proof equipment due to flammability risks (flash point ~18.9°C for similar diones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.